Product packaging for CoADP(Cat. No.:CAS No. 63937-09-7)

CoADP

Cat. No.: B1220744
CAS No.: 63937-09-7
M. Wt: 551.23 g/mol
InChI Key: XUGKQXFTFBAPLV-AZGWGOJFSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CoADP is a specialized nucleotide coenzyme critical for in vitro biochemical research. It serves as a substrate or cofactor for a wide range of enzymatic studies, particularly those investigating kinases, dehydrogenases, and other ATP-dependent or ADP-utilizing enzymes. Researchers utilize this compound to explore metabolic pathways, signal transduction mechanisms, and enzyme kinetics. This product is supplied as a high-purity, stable compound suitable for preparing assay buffers and reaction mixtures. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications. RUO products are not intended for direct medical procedures, diagnostic use, or human administration. Applications: - Enzyme Kinetics & Mechanism Studies - Metabolic Pathway Analysis - Signal Transduction Research - High-Throughput Screening Assays - Substrate for Nucleotide-Dependent Enzymes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24CoN9O10P2 B1220744 CoADP CAS No. 63937-09-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63937-09-7

Molecular Formula

C10H24CoN9O10P2

Molecular Weight

551.23 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;azane;cobalt(3+)

InChI

InChI=1S/C10H15N5O10P2.Co.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;4*1H3/q;+3;;;;/p-3/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

XUGKQXFTFBAPLV-AZGWGOJFSA-K

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.N.N.N.N.[Co+3]

Synonyms

Co(III)ADP
CoADP
cobalt adenosine diphosphate complex

Origin of Product

United States

Synthesis and Preparation Methodologies for Coadp

Advanced Synthetic Routes and Reaction Pathways

Advanced synthetic routes for coordination complexes and modified nucleotides often involve sophisticated strategies to control selectivity, yield, and the properties of the final product. For a species like CoADP, such routes would aim to achieve specific coordination geometries around the cobalt ion and potentially modify the ADP molecule for enhanced interaction or stability.

Ligand Design and Precursor Chemistry

In the context of metal-nucleotide complexes, ADP acts as a ligand, capable of binding to metal ions like cobalt through its phosphate (B84403) oxygens and nitrogen atoms on the adenine (B156593) ring. nih.gov Ligand design principles in coordination chemistry focus on tailoring the structure of the molecule coordinating to the metal center to achieve desired properties. fishersci.cafishersci.ptgpcrmd.org While ADP's structure is defined, modifications could involve creating ADP analogs with altered binding sites or incorporating additional chelating functionalities. Precursor chemistry involves selecting appropriate starting materials. For this compound, this would likely involve a soluble cobalt salt (such as cobalt(II) chloride) americanelements.com and adenosine (B11128) diphosphate (B83284), likely in a buffered aqueous solution given ADP's biological relevance and solubility in water. wikipedia.orgeasychem.org The choice of cobalt precursor and the form of ADP (e.g., free acid or a salt) can influence the reaction pathway and the resulting species.

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired this compound species. Key parameters would include the molar ratio of cobalt ions to ADP, pH, temperature, reaction time, and solvent system. nih.gov The formation of metal-nucleotide complexes is highly dependent on pH, as the protonation state of the phosphate groups and the adenine base changes with pH, affecting their ability to coordinate to the metal ion. Temperature can influence the reaction rate and the stability of the formed complex. Optimization strategies can range from traditional one-factor-at-a-time experiments to more advanced techniques like Design of Experiments (DoE) or machine learning-guided optimization, which explore the interplay of multiple variables simultaneously. nih.gov

Mechanistic Investigations of this compound Formation

Investigating the mechanism of this compound formation would involve studying the step-by-step process by which cobalt ions interact with ADP to form the complex. This could involve spectroscopic techniques (e.g., UV-Vis, NMR, Mass Spectrometry) to identify intermediates and understand the nature of the coordination bonds. Studies on similar metal-nucleotide interactions, such as those involving cobalt and AMP, have utilized techniques like UV-Vis spectroscopy to observe color transitions indicative of changes in coordination geometry. americanelements.com Mechanistic studies can reveal the rate-determining steps and provide insights into how to control the reaction pathway to favor the formation of specific this compound species.

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on minimizing environmental impact. This could involve using environmentally benign solvents, such as water or deep eutectic solvents, reducing waste generation, and potentially employing catalytic methods that are more sustainable. Given that ADP is a biological molecule and its interactions with cobalt often occur in biological or aqueous systems, using water as a solvent aligns well with green chemistry principles. Exploring alternative, greener synthesis methods could also involve investigating enzymatic approaches, although the search results primarily mentioned enzymatic synthesis in the context of ADP-ribosylation rather than the formation of a simple Co-ADP complex. wikipedia.org

Solid-Phase and Solution-Phase Synthetic Techniques

The synthesis of this compound could potentially be approached using both solid-phase and solution-phase techniques, depending on the desired application and the nature of the resulting species.

Solution-Phase Synthesis: This is likely the most straightforward approach for forming a simple coordination complex between soluble cobalt salts and ADP in a solvent, such as water. easychem.org The search results indicate that mixing cobalt chloride and ADP in water can result in a solution. americanelements.com Solution-phase synthesis allows for relatively easy mixing and control of reaction conditions. However, isolating and purifying the this compound complex from the reaction mixture might require techniques like precipitation, crystallization, or chromatography, depending on the stability and properties of the complex. easychem.org

Advanced Spectroscopic and Structural Elucidation Techniques for Coadp

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These vibrations are unique to the specific chemical bonds and functional groups present in a molecule, providing a characteristic "fingerprint" that aids in identification and structural analysis. amdb.onlinenih.govmitoproteome.org

Fourier Transform Infrared (FTIR) Spectroscopy for CoADP Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to obtain an infrared spectrum of absorption or transmittance of a sample. guidetopharmacology.orgwikipedia.org When infrared radiation passes through a sample, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its chemical bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, displays characteristic peaks that can be assigned to specific functional groups within the molecule. wikipedia.org

For this compound, FTIR spectroscopy would be invaluable in identifying the presence of key functional groups associated with the adenosine (B11128) diphosphate (B83284) ligand (such as phosphate (B84403) groups, amine groups, and the adenine (B156593) and ribose moieties) and potentially providing information about the coordination of the cobalt ion to the ADP molecule. Changes in the characteristic vibrational frequencies of the ligand upon coordination to cobalt can indicate the atoms involved in bonding and provide insights into the coordination environment. Although specific FTIR data for this compound were not found, studies on other metal complexes with similar ligands demonstrate the utility of FTIR in confirming ligand coordination and elucidating structural features.

Raman Spectroscopy for Molecular Fingerprinting of this compound

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR spectroscopy. It is based on the inelastic scattering of light, where a monochromatic light source (typically a laser) interacts with the sample, causing molecules to vibrate and scatter light at different frequencies from the incident light. amdb.onlinenih.govmitoproteome.org The frequency shifts observed in the scattered light correspond to the vibrational and rotational modes of the molecule, generating a unique "vibrational fingerprint". amdb.onlinenih.govmitoproteome.org

Raman spectroscopy is particularly useful for studying the molecular backbone and non-polar functional groups, which may be weak or absent in FTIR spectra. nih.gov For this compound, Raman spectroscopy could provide detailed information about the vibrational modes of the adenine ring, the ribose sugar, and the phosphate chain. It can also be sensitive to changes in molecular conformation and the local environment around the cobalt ion. nih.gov The combination of FTIR and Raman spectroscopy offers a more complete picture of the vibrational characteristics and structural features of this compound. nih.govmitoproteome.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, bonding, and dynamics of atoms within a molecule. It relies on the magnetic properties of certain atomic nuclei when placed in a strong magnetic field.

Solution-State NMR for this compound Molecular Structure and Dynamics

Solution-state NMR spectroscopy is widely used to determine the structure and dynamics of molecules in solution. By analyzing the chemical shifts, coupling patterns, and relaxation properties of signals from NMR-active nuclei (such as ¹H, ¹³C, and ³¹P), researchers can deduce the connectivity, conformation, and flexibility of the molecule.

For this compound in solution, ¹H, ¹³C, and ³¹P NMR could provide detailed insights into the structure of the ADP ligand and its interaction with the cobalt ion. Changes in the chemical shifts of the ADP resonances upon complexation with cobalt can indicate the binding sites and the electronic environment around the nuclei. Various 2D NMR techniques (such as COSY, HSQC, and HMBC) could help establish the connectivity and confirm the structure of the ligand within the complex. Furthermore, dynamic NMR experiments could probe the conformational flexibility of this compound in solution and potentially provide information about the kinetics of ligand exchange or other dynamic processes.

Solid-State NMR for this compound Supramolecular Arrangements

Solid-state NMR (ssNMR) spectroscopy is employed to study the structure and dynamics of molecules in the solid state, including crystalline and amorphous materials, as well as supramolecular assemblies. Unlike solution NMR, ssNMR can provide atomic-level information without requiring the sample to be dissolved, making it suitable for insoluble or semi-crystalline forms of this compound.

For solid this compound, ssNMR, particularly using techniques like Magic Angle Spinning (MAS), could provide information about the rigid framework of the molecule and its packing in the solid state. It can reveal details about the crystal lattice, polymorphism, and the nature of intermolecular interactions that contribute to the supramolecular arrangement. While solution NMR focuses on molecular structure and dynamics in isolation, ssNMR can offer insights into how this compound molecules interact with each other and their environment in a solid matrix.

X-ray Diffraction (XRD) for this compound Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. When X-rays interact with a crystalline sample, they are diffracted by the ordered arrangement of atoms, producing a characteristic diffraction pattern. Analysis of the angles and intensities of the diffracted peaks allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice.

For crystalline this compound, single-crystal XRD would provide the most detailed and definitive information about its three-dimensional structure, including the coordination geometry of the cobalt ion, the conformation of the ADP ligand, and the intermolecular interactions that govern crystal packing. Powder XRD can be used to identify the crystalline phases present in a polycrystalline sample of this compound and to determine parameters like crystallite size and lattice strain. Although specific XRD data for this compound were not found, XRD is a standard technique for characterizing the solid-state structure of metal complexes and would be essential for a complete structural elucidation of crystalline this compound.

These advanced spectroscopic and structural elucidation techniques, when applied to this compound, offer complementary information that is essential for a comprehensive understanding of its molecular and supramolecular structure, bonding, and physical properties.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique used to determine the detailed internal lattice structure of crystalline substances. nih.govfishersci.ca It provides precise information on unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the crystal lattice. nih.govfishersci.cafishersci.ca The technique relies on the constructive interference of monochromatic X-rays as they interact with the regularly spaced atoms in a single crystal, following Bragg's Law. fishersci.ca By analyzing the resulting diffraction pattern, a three-dimensional structure of the molecule or material can be solved and refined. fishersci.cafishersci.ca SC-XRD typically requires a high-quality single crystal of sufficient size, ideally at least 0.02 mm, although high-intensity X-ray sources can allow for analysis of smaller crystals. nih.gov This method is fundamental for understanding the structure-property relationships of crystalline materials. nih.gov

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for the phase identification of crystalline materials and the determination of unit cell dimensions. Unlike SC-XRD, PXRD is performed on a powdered or polycrystalline sample, which contains a multitude of tiny crystals in random orientations. When the sample is exposed to X-rays, diffraction occurs from all possible crystallographic planes. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). Each crystalline substance produces a unique PXRD pattern, which acts as a "fingerprint" for identification by comparison with standard reference patterns. PXRD is also valuable for characterizing crystalline materials, identifying fine-grained minerals, measuring sample purity, and monitoring changes in crystalline form during processing or storage. Modern PXRD offers high throughput, sensitivity to impurities, and good temporal and angular resolution.

Advanced Electron Microscopy for this compound Morphology and Nanostructure

Electron microscopy techniques provide high-resolution images of the surface morphology, topography, and nanostructure of materials, offering insights significantly beyond the capabilities of optical microscopy.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) uses a focused beam of high-energy electrons to scan the surface of a solid specimen. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are detected and used to create a high-resolution image of the sample's surface topography and morphology. SEM can achieve magnifications up to 300,000 times and provides a large depth of field, resulting in images with a three-dimensional appearance. SEM can also provide information about the chemical composition of the sample, particularly when equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector. This technique is widely used for examining the external morphology, texture, and even crystalline structure and orientation of materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique that allows for the visualization of the internal structure and morphology of materials at very high resolution, down to the atomic scale. In TEM, a beam of high-energy electrons is transmitted through a very thin specimen (typically less than 100 nm thick). As the electrons pass through the sample, they interact with the atoms, and the transmitted electrons are then magnified and focused to form an image. Contrast in the TEM image is created by variations in sample thickness, density, composition, and crystalline structure. TEM is capable of much higher resolution than SEM due to the shorter wavelength of the electrons. It can be used to observe defects like grain boundaries, dislocations, and vacancies. Combined with techniques like Electron Diffraction and EDS, TEM can also provide information on crystallography and elemental composition at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides high-resolution topographical images of a sample surface, with resolution on the order of fractions of a nanometer. AFM uses a sharp tip attached to a cantilever to scan the sample surface. As the tip interacts with the surface, the cantilever bends due to interatomic forces. A laser beam reflected off the back of the cantilever onto a detector monitors this deflection, allowing a topographic map of the surface to be generated. AFM can operate in different modes, including contact mode, tapping mode, and non-contact mode, depending on the nature of the tip-sample interaction. Beyond topography, AFM can also be used to measure local material properties such as adhesion, stiffness, and electrical conductivity by using specialized probes and measurement modes. AFM is particularly useful for studying surfaces that are insulating or sensitive to electron beam damage.

X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques

Surface-sensitive techniques are essential for analyzing the elemental composition, chemical states, and electronic structure of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-specific quantitative spectroscopic technique that probes the top 5-10 nm of a solid surface. XPS works by irradiating the sample surface with X-rays, which causes the emission of photoelectrons. The kinetic energy of these emitted electrons is measured by an energy analyzer. Since the kinetic energy is characteristic of the element and its chemical state, XPS can identify the elements present on the surface and determine their bonding environments. A typical XPS spectrum plots the number of detected electrons versus their binding energy. XPS is capable of detecting all elements except hydrogen and helium, with detection limits typically in the parts per thousand range. It is widely used for analyzing the surface composition and chemical states of various materials, including inorganic compounds, polymers, and catalysts. Depth profiling can also be performed by coupling XPS with ion sputtering to analyze subsurface layers.

Other surface-sensitive techniques include Auger Electron Spectroscopy (AES), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), and Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS). These techniques provide complementary information about surface elemental composition, chemical states, and even structural arrangement at the very outermost layers of a material.

Note: Despite a thorough search, specific detailed research findings and data tables pertaining to the characterization of the chemical compound "this compound" using the outlined advanced spectroscopic, structural, and electron microscopy techniques were not found within the consulted sources. The descriptions provided above detail the general capabilities and applications of these techniques as they would typically be applied to characterize various materials.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for this compound in Solution

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful, complementary techniques employed to characterize the behavior of this compound in solution, providing information about its size, size distribution, shape, and aggregation state.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a sample. Analysis of these fluctuations yields the hydrodynamic radius (Rh) and the size distribution of the species in solution. For this compound complexes, DLS can determine if the compound exists as discrete molecular entities or forms larger aggregates, and how these characteristics change with factors like concentration, temperature, or pH. DLS is particularly useful for detecting the presence of larger particles or aggregates in the sample americanelements.comctdbase.orghabitablefuture.org.

Thermal Analysis Techniques for this compound Stability and Transitions (Focus on techniques, not specific property values)

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for evaluating the thermal stability of this compound and identifying any thermal transitions it undergoes as a function of temperature. These methods are widely used for characterizing metal complexes and organic compounds nih.gov.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference, providing information about thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions. For this compound, DSC can be used to identify characteristic temperatures at which the compound undergoes phase changes or structural rearrangements upon heating. Endothermic or exothermic peaks in a DSC thermogram indicate these transitions, revealing the energy absorbed or released during the process. This technique is valuable for understanding the thermal behavior and potential polymorphism of this compound. DSC is particularly adept at pinpointing the temperature and energy associated with these transitions.

Theoretical and Computational Investigations of Coadp

Quantum Mechanical (QM) and Hybrid QM/MM Approaches

Quantum Mechanical (QM) methods are essential for describing the electronic structure and behavior of molecules, particularly when bond breaking and formation occur. For larger systems, such as CoADP interacting with proteins or in complex environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are frequently employed. QM/MM methods treat the chemically active region (where reactions or significant electronic changes occur), such as the this compound molecule and its immediate surroundings, with a high-level QM method, while the rest of the system is described by a computationally less expensive Molecular Mechanics (MM) force field. fishersci.comctdbase.orgphysiology.orguni-freiburg.denih.gov This allows for the study of chemical reactivity within a realistic environment. fishersci.comphysiology.org The interface between the QM and MM regions requires careful treatment, with various schemes developed to handle interactions, particularly electrostatic interactions and the boundary between the two subsystems. fishersci.comphysiology.org

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. uni-freiburg.denih.gov DFT calculates the properties of a many-electron system based on its electron density, offering a balance of accuracy and computational cost. uni-freiburg.denih.gov This makes it a valuable tool for studying the electronic properties of this compound, such as its charge distribution, orbital interactions, and spectroscopic properties. DFT calculations can provide insights into how the electronic structure of this compound is affected by coordination with the cobalt ion and interaction with its environment. DFT is often integrated into QM/MM frameworks to describe the QM region. ctdbase.org

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab initio Molecular Dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics, allowing for the study of the dynamic behavior of systems where the electronic structure changes significantly over time, such as during chemical reactions or phase transitions. Unlike classical molecular dynamics which relies on predefined force fields, AIMD calculates the forces on atoms directly from the electronic structure at each time step. This provides a more accurate description of dynamic processes involving bond rearrangements. AIMD simulations can be used to explore the conformational flexibility of this compound, its diffusion in solution, and its dynamic interactions with other molecules. Some QM/MM implementations support AIMD simulations, enabling the study of dynamic processes in larger, complex systems. nih.gov

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are broadly applied to study the interactions of molecules. These methods can range from molecular docking to extensive molecular dynamics simulations. Molecular modeling allows for the generation and manipulation of 3D structures of this compound and its interaction partners. Molecular dynamics simulations explore the time-dependent behavior of these systems, providing information on their stability, conformational changes, and binding kinetics.

In the context of this compound, molecular modeling and dynamics calculations have been used in studies investigating the catalytic and regulatory roles of divalent metal cations on enzymes. These simulations can help to understand how this compound binds to the active site of an enzyme, the nature of the interactions (e.g., hydrogen bonding, electrostatic, van der Waals), and the resulting conformational changes in the enzyme and this compound. Computational models have also been employed to study complexes involving this compound, such as this compound-vanadate-3-P-glycerate complexes, providing insights into their formation and stability.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of compounds with their biological or chemical activity. Computational methods provide efficient ways to perform SAR analysis, particularly for large sets of compounds. These methods often involve calculating molecular descriptors, building statistical models, and using machine learning techniques to identify structural features that are important for activity.

For this compound, computational SAR studies could involve analyzing a series of related cobalt-nucleotide complexes or modified ADP molecules to understand how structural variations impact their binding affinity to target proteins or their activity in specific reactions. Although specific computational SAR studies on this compound were not found in the search results, the general methodologies are well-established and applicable.

Predictive Modeling for this compound Design and Optimization

Predictive modeling uses computational techniques to build models that can forecast the properties or behavior of compounds based on their structure or other characteristics. These models can then be used to guide the design and optimization of new compounds with desired properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling (a type of SAR that yields quantitative predictions), machine learning, and artificial intelligence are increasingly used in predictive modeling for chemical design.

Predictive modeling could be applied to this compound research to design modified versions of this compound with altered binding characteristics, improved stability, or specific reactivity profiles. By building models based on computational or experimental data, researchers could virtually screen potential this compound analogs and prioritize those with the highest predicted likelihood of possessing the desired attributes, thus accelerating the design and optimization process.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cobalt(II) Adenosine (B11128) Diphosphate (B83284) (this compound)C040338
Adenosine Diphosphate (ADP)6022
Cobalt104730
Cobalt(II) ion104729

Data Table Example (Illustrative - No specific this compound data found in searches for a detailed table)

While detailed quantitative data specifically from computational studies of this compound across the outlined sections was not extensively available in the provided search results, the following table illustrates the type of data that would typically be generated and presented in such studies.

Computational MethodProperty InvestigatedExample Data Type (Illustrative)
DFTElectronic Charge DistributionPartial atomic charges
AIMDConformational FlexibilityRoot Mean Square Deviation (RMSD) over time
Molecular DockingBinding Pose and EnergyBinding affinity (kcal/mol)
QM/MM Reaction PathwayActivation EnergyEnergy barrier (kcal/mol)
Computational SAR/QSARActivity PredictionPredicted IC50 or Ki value

Detailed Research Findings (Based on available snippets)

Based on the search results, specific detailed research findings directly focused solely on the computational investigation of this compound are limited. However, the following points summarize the mentions found:

Molecular modeling and molecular dynamics calculations have been used in studies examining the catalytic and regulatory roles of divalent metal cations, including cobalt (in this compound), on enzymes like pfGK.

Computational models were employed in conjunction with experimental techniques (like 31P NMR) to study complexes such as this compound-vanadate-3-P-glycerate, indicating these complexes are tightly bound and long-lived.

These findings suggest that computational methods have been applied to understand this compound's behavior in specific biological contexts, particularly concerning its interactions with enzymes and the formation of stable complexes. However, extensive computational studies focusing solely on the intrinsic theoretical properties or broad applications of this compound were not detailed in the provided snippets.

Reactivity, Reaction Mechanisms, and Catalysis Involving Coadp

Fundamental Reaction Pathways and Intermediates

Studies on the interaction of cobalt ions with adenosine (B11128) phosphates, including ADP, highlight the formation of various complex species depending on factors such as pH and the metal-to-ligand ratio researchgate.net. In acidic solutions, coordination can occur at both the N(1) and N(7) nitrogen atoms of the adenine (B156593) base researchgate.net. At higher pH values, the coordination can shift, with phosphate (B84403) groups becoming more involved in metallation researchgate.net. The formation of these different coordination complexes represents key intermediates in reactions involving CoADP.

For instance, in the context of ATP hydrolysis catalyzed by cobalt(III) complexes, the formation of polynuclear metal complexes with ATP, where the cobalt-to-ATP ratio is greater than 1, leads to significantly enhanced hydrolysis rates compared to 1:1 complexes nih.gov. This suggests that specific coordination modes involving multiple metal ions and the nucleotide are crucial for catalytic activity and the definition of reactive intermediates nih.gov. While this example focuses on ATP, it illustrates the principle that the stoichiometry and coordination geometry of cobalt-nucleotide complexes are fundamental to their reactivity and the intermediates formed.

Reaction pathways involving this compound can also include processes like phosphate transfer or hydrolysis, analogous to the roles of magnesium-bound ADP in biological systems. Although direct studies on this compound's role in these specific enzymatic pathways might be limited, the fundamental principles of metal-nucleotide interactions and the resulting intermediates, such as those with altered phosphate linkages or coordination spheres, are relevant publish.csiro.au. The nature of intermediates in chemical reactions, such as cations, anions, or short-lived species, significantly influences the reaction pathway and product formation libretexts.org.

Role of this compound in Homogeneous Catalysis

This compound complexes can function as homogeneous catalysts, mediating reactions in a single phase. Their catalytic activity is influenced by the lability of the cobalt coordination sphere and the ability of the complex to interact with substrates.

Redox Chemistry and Electron Transfer Mechanisms

Cobalt is a transition metal known for its ability to exist in multiple oxidation states, making its complexes relevant in redox processes wikipedia.orgwebassign.netlibretexts.org. Electron transfer reactions involve the movement of electrons from one species to another, with one species being oxidized (losing electrons) and the other being reduced (gaining electrons) wikipedia.orgwebassign.netlibretexts.orgyoutube.comsavemyexams.com. This compound could potentially participate in homogeneous catalysis through redox cycles where the cobalt center undergoes changes in its oxidation state, facilitating electron transfer to a substrate.

While specific examples of this compound directly catalyzing electron transfer reactions in homogeneous systems are not extensively detailed in the provided search results, the general principles of cobalt catalysis involving redox chemistry are well-established researchgate.net. The ability of cobalt complexes to act as both electron donors and acceptors is key to their role in various catalytic transformations webassign.netlibretexts.org. The coordination environment provided by the ADP ligand would influence the redox potential of the cobalt center, thereby tuning its ability to participate in electron transfer mechanisms.

Ligand Exchange Kinetics and Substitution Reactions

Ligand exchange is a fundamental process in coordination chemistry that is crucial for homogeneous catalysis solubilityofthings.comlibretexts.orgchemguide.co.uk. For a this compound complex to act as a catalyst, the ADP ligand, or other ligands bound to the cobalt center, must be able to exchange with substrate molecules solubilityofthings.comlibretexts.org. The kinetics of these substitution reactions, including the rate at which ligands bind and dissociate, dictate the catalytic efficiency solubilityofthings.comnih.gov.

Ligand substitution mechanisms can follow associative, dissociative, or interchange pathways solubilityofthings.comlibretexts.orglibretexts.org. The specific mechanism depends on the coordination number of the cobalt ion, its oxidation state, and the nature of the incoming and outgoing ligands libretexts.orglibretexts.org. For example, octahedral cobalt(III) complexes often undergo dissociative substitution, where a ligand leaves before the incoming ligand binds, forming a five-coordinate intermediate libretexts.orglibretexts.org. Square planar cobalt(II) complexes, if formed, might favor associative mechanisms, where the incoming ligand binds before the leaving group departs, leading to a five-coordinate intermediate libretexts.orglibretexts.org.

The ADP ligand is polydentate, meaning it can bind to the cobalt center through multiple atoms. The strength and nature of these bonds influence the lability of the complex and its propensity for ligand exchange. Understanding the kinetics and mechanisms of ligand exchange in this compound complexes is vital for designing and optimizing homogeneous catalytic processes involving this compound.

Heterogeneous Catalysis involving this compound-derived Materials

This compound-derived materials could potentially be utilized in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gas phase reactants europa.eumpg.demdpi.comresearchgate.net. This often involves immobilizing the cobalt-nucleotide complex on a solid support or forming solid materials containing this compound units europa.eumdpi.com.

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling europa.eu. This compound-derived materials for heterogeneous catalysis could involve incorporating cobalt-ADP complexes into porous materials, supporting them on high-surface-area substrates like carbon materials or metal oxides, or forming metal-organic frameworks (MOFs) where this compound-like units are part of the framework structure europa.eumdpi.comphyschem.cz.

The catalytic activity in heterogeneous systems would depend on the accessibility of the active cobalt sites to the reactants, the stability of the this compound species under reaction conditions, and the interaction between the catalyst material and the substrate mdpi.comxmu.edu.cn. Research in this area would involve the synthesis and characterization of these materials, as well as studies on their catalytic performance and long-term stability in various reactions europa.eumpg.deresearchgate.net. For example, cobalt-based materials have been investigated for reactions like CO2 hydrogenation and water splitting, suggesting potential avenues for this compound-derived heterogeneous catalysts researchgate.netresearchgate.net.

Electrocatalytic and Photocatalytic Processes Mediated by this compound

This compound could potentially play a role in electrocatalysis and photocatalysis, processes that utilize electrical energy or light energy, respectively, to drive chemical reactions acs.org.

In electrocatalysis, a this compound complex or a this compound-derived material could act as an electrocatalyst, facilitating electron transfer reactions at an electrode surface xmu.edu.cn. The redox properties of the cobalt center are crucial in electrocatalysis, enabling the catalyst to accept or donate electrons to the substrate at specific potentials webassign.netlibretexts.org. Studies in this area would involve integrating this compound into electrochemical systems and investigating its ability to catalyze reactions such as fuel production or chemical synthesis driven by electrical input xmu.edu.cn.

In photocatalysis, this compound could function as a photocatalyst, absorbing light energy to initiate a catalytic cycle rsc.org. This could involve the this compound complex undergoing photoexcitation, followed by energy or electron transfer to a substrate, leading to a chemical transformation rsc.org. Research in photocatalysis involving this compound would explore its light absorption properties, the efficiency of energy or electron transfer, and its catalytic activity under irradiation rsc.org. Given the organic component of ADP, there might be possibilities for developing photoactive this compound complexes or materials.

Both electrocatalysis and photocatalysis mediated by this compound would require understanding the interplay between the cobalt center, the ADP ligand, and the external energy source (electrical potential or light) to drive the desired chemical reactions acs.org. The design of efficient this compound-based electrocatalysts and photocatalysts would likely involve tuning the electronic structure and coordination environment of the cobalt center to optimize its activity and stability under operational conditions.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics involving this compound primarily arises in the context of enzymatic reactions where metal-nucleotide complexes play crucial roles. This compound, as a cobalt-coordinated form of adenosine diphosphate (B83284), is utilized in biochemical research to probe the mechanisms, kinetics, and thermodynamics of enzymes that interact with ADP and require divalent metal ions for activity.

In the investigation of creatine (B1669601) kinase from human skeletal muscle, cobalt has been identified as an activating metal ion, alongside magnesium and calcium. Kinetic constants for the enzyme's substrates were determined in these studies, and the reaction mechanism was concluded to likely follow a rapid equilibrium random mechanism. publish.csiro.au Furthermore, magnetic resonance studies on creatine kinase-substrate complexes, including those involving Co(II)ADP, have provided insights into the structural arrangement of substrates and metal ions at the active site. nih.gov The distance between the metal ion (Co(II) in Co(II)ADP) and formate (B1220265) in a Co(II)ADP-formate-creatine-enzyme complex was found to be consistent with the anion binding at the site typically occupied by the transferable phosphoryl group, suggesting this complex mimics the transition state of the reaction. nih.gov Thermodynamic considerations were also part of these studies on creatine kinase. publish.csiro.aunih.gov

This compound has also been used in studies of hexokinase, where it is noted as a metal usage for this enzyme. scribd.comuchile.cl While thermodynamic analysis has been applied to other enzymes like sucrose (B13894) glycosyltransferases in their native state, the specific detailed thermodynamic parameters solely for this compound in isolation or its interaction with hexokinase were not extensively detailed in the provided information. scribd.com

In the context of the pyruvate (B1213749) kinase reaction, experiments utilizing isotope trapping methods with complexes such as E.K.Mg.this compound or E.K.Co.MgADP have been conducted to understand the reaction mechanism, particularly the identification of the proton donor and the timing of its generation within the catalytic cycle. nih.gov These studies involve determining kinetic parameters. For instance, in the pyruvate kinase reaction involving these complexes, an estimated rate constant for the dissociation of the donor proton was approximately 1500 s⁻¹, based on the concentration of PEP required for half-maximum trapping compared to its steady-state K_m. nih.gov This highlights how the inclusion of cobalt in the metal-nucleotide complex allows for specific kinetic investigations into enzymatic mechanisms.

Biological and Biochemical Roles of Coadp in Model Systems

Interaction with Enzymes and Protein Systems

CoADP has been studied for its ability to interact with various enzymes and protein systems, often serving as an analog for naturally occurring metal-nucleotide complexes, such as MgADP. These interactions can influence enzyme structure, binding kinetics, and catalytic activity.

Cofactors and coenzymes are non-protein components essential for the proper functioning of many enzymes. nih.govlumenlearning.com They can be inorganic ions or organic molecules that assist in catalysis, often by facilitating the transfer of atoms, electrons, or functional groups. lumenlearning.compublish.csiro.au this compound, as a complex of a divalent cobalt ion and ADP, can act as an analog for physiological metal-ADP complexes, such as MgADP, in enzymatic reactions. Studies on enzymes like creatine (B1669601) kinase have examined the ability of various divalent metal ions, including Co²⁺, to replace Mg²⁺ as the activating metal ion in the reaction. aau.dk While MgADP is typically the preferred substrate, this compound has been shown to function as a substrate or to bind to the enzyme's active site, allowing for comparative studies of metal ion specificity and the role of the metal ion in catalysis. aau.dkfishersci.com

Mechanistic studies involving this compound have provided valuable information about the nature of metal-nucleotide binding to enzymes and the catalytic process. Circular dichroism spectroscopy has been used to investigate the local environment of Co(II) at the active site of enzymes like rabbit muscle creatine kinase when this compound is bound. nih.gov Small spectral changes observed upon this compound binding suggest alterations in the enzyme-bound metal-nucleotide interaction. nih.gov

Nuclear Magnetic Resonance (NMR) techniques, such as ³¹P NMR, have also been employed to study Co(II)-adenine nucleotide complexes bound to enzymes. acs.org These measurements can help estimate the relative contributions of dipolar and scalar interactions to nuclear spin relaxation rates, providing insights into the distances between the metal ion and the phosphorus atoms of the nucleotide. acs.org Such studies on this compound bound to creatine kinase have indicated that the ³¹P spin relaxation rates are primarily due to distance-dependent dipolar interactions. acs.org This type of analysis is relevant for determining distances within enzyme-metal-nucleotide complexes, contributing to the understanding of their structural arrangement and the mechanism of catalysis. acs.orgmacw.ac.in The binding of substrates to enzymes can occur through various mechanisms, including sequential (ordered or random) and non-sequential (ping-pong) mechanisms. nih.govpatsnap.comresearchgate.net Studies with creatine kinase using different metal-ADP complexes, including this compound, have explored the enzyme's kinetic mechanism. aau.dk

The interaction of this compound with enzymes can lead to the modulation of their catalytic activity. As an analog, this compound may influence the rate of enzymatic reactions differently compared to the native metal-nucleotide complex. Studies comparing the activity of enzymes in the presence of various metal-ADP complexes, such as MgADP, MnADP, CaADP, and this compound, can reveal the metal ion specificity of the enzyme and how different metal ions impact catalytic efficiency. aau.dk For instance, in the creatine kinase reaction, the metal ion specificity was determined to follow the order MgADP- > MnADP- > this compound- > CaADP-. aau.dk This indicates that this compound can support enzymatic activity, although potentially to a lesser extent than MgADP, depending on the specific enzyme. The modulation of enzymatic activity can involve changes in kinetic parameters such as Km and Vmax. uchile.cl Factors like the specific interaction between the metal ion, the nucleotide, and the enzyme's active site contribute to this modulation. monash.edudrugbank.comctdbase.org

This compound in Cellular Signaling Pathways (at a molecular/mechanistic level, no clinical implications)

While ADP is a key molecule in cellular energy metabolism and signaling pathways, the specific role of this compound in cellular signaling at a molecular or mechanistic level is not extensively documented in the provided search results. Cellular signaling involves complex cascades often initiated by the binding of signaling molecules to receptors, leading to intracellular responses mediated by various proteins and second messengers. publish.csiro.aubyjus.comfiveable.meslideshare.netresearchgate.netabcam.com Nucleotides, including ATP and ADP, are involved in various cellular processes, including signaling. byjus.comscribd.com However, the provided information does not detail specific signaling pathways where this compound plays a direct role as a signaling molecule or mediator. Research in this area would likely involve investigating if this compound can interact with components of known signaling pathways or trigger specific downstream events in model cellular systems.

Advanced Biochemical Assays for this compound-Mediated Processes

Studying this compound's interactions and effects in biological systems requires advanced biochemical assays. Various techniques are available for measuring enzyme activity, protein binding, and the presence or concentration of biochemical substances. researchgate.netnih.gov Enzyme assays, including kinetic studies, are fundamental for evaluating how this compound affects enzyme catalysis. researchgate.netlibretexts.org These assays often involve monitoring the conversion of substrate to product over time, and can be spectrophotometric or coupled to other enzymatic reactions for detection. aau.dkscribd.com

Techniques such as circular dichroism and NMR spectroscopy, as mentioned in the context of mechanistic studies, are advanced methods used to probe the structural and interaction details of this compound with proteins. nih.govacs.orgmacw.ac.in Other biochemical assays relevant to studying metal-nucleotide interactions and enzyme function include binding assays to determine the affinity between this compound and enzymes, and potentially assays to measure changes in protein conformation upon this compound binding. researchgate.netnih.gov The development of sensitive detection methods for nucleotides and cofactors is crucial for biochemical research, and techniques like bioluminescent assays are used for this purpose. jpionline.org While not specific to this compound, these general assay methodologies provide the framework for investigating this compound-mediated biochemical processes in model systems.

Bio-inorganic Chemistry of this compound Analogues

The bio-inorganic chemistry of this compound analogues falls under the broader study of the interaction of metal ions with biological molecules. Cobalt, as a transition metal, plays various roles in biological systems, most notably in the corrin (B1236194) ring of vitamin B₁₂. fishersci.com The bio-inorganic chemistry of cobalt complexes involves understanding their coordination chemistry, redox properties, and interactions with ligands such as nucleotides and amino acid residues in proteins. patsnap.com

This compound itself can be considered a cobalt-nucleotide complex where Co(II) is coordinated with adenosine (B11128) diphosphate (B83284). Studying this compound analogues involves synthesizing and characterizing related compounds with modifications to the nucleotide or the metal ion's coordination sphere. This can help elucidate the specific chemical features responsible for the observed biological interactions. Research in bio-inorganic chemistry often involves synthesizing model complexes that mimic the active sites of metalloenzymes to understand their structure and mechanism. Applying these principles to this compound analogues can provide deeper insights into how the cobalt ion and the ADP moiety contribute to the complex's interactions with enzymes and other biomolecules in model systems. Studies on other cobalt complexes with biological ligands, such as peptides, also contribute to this field by exploring their binding properties and interactions with biomolecules like DNA. patsnap.com

Advanced Applications of Coadp in Chemical Systems

CoADP in Materials Science and Nanotechnology

The unique chemical properties of the disulfide bond in this compound present significant opportunities for the development of smart and functional materials. These applications often leverage the redox-responsive nature of the S-S linkage, which is the core functional group of this compound.

The integration of disulfide bonds into functional materials like Metal-Organic Frameworks (MOFs) and coordination polymers can render them responsive to external stimuli. nih.gov This functionalization is typically achieved through two main strategies: the use of disulfide-containing organic linkers during the synthesis of the framework or the post-synthetic modification (PSM) of a pre-formed MOF to introduce the disulfide moiety. researchgate.netresearchgate.net

While the direct incorporation of a large molecule like this compound into a MOF structure is not yet widely documented, the principle has been demonstrated with other disulfide-containing molecules. For instance, researchers have successfully installed diverse functional groups within the pores of a MIL-53(Al) analogue via disulfide bond formation, with the reactions showing high to near-quantitative thiol-to-disulfide conversion rates. researchgate.net These incorporated disulfide bonds are stable in various solvents but can be cleaved in the presence of a reducing agent, allowing for controlled release or structural changes. nih.gov Similarly, antigens have been immobilized on the surface of MOFs using a disulfide bond grafted onto the ligand, creating a system for biomedical applications. nih.govacs.org The this compound molecule, with its inherent disulfide tether, represents a potential bifunctional linker for such systems, where the CoA portions could offer sites for further specific interactions or catalytic activity.

Coordination polymers, which consist of metal cation centers linked by organic ligands, are another class of materials where disulfide integration is promising. youtube.com The introduction of disulfide cross-linkers can significantly enhance the mechanical properties of the resulting materials by forming robust polymer networks. rsc.org

Table 1: Strategies for Integrating Disulfide Bonds into Functional Materials
StrategyDescriptionExample ApplicationReference
Direct SynthesisUsing organic linkers that already contain a disulfide bond to construct the MOF or coordination polymer framework.Creation of a tetrathiafulvalene-functionalized Zr(IV)-based MOF with synergistic disulfide sites for mercury capture. researchgate.net
Post-Synthetic Modification (PSM)Chemically modifying a pre-existing MOF to add thiol groups, which are then oxidized to form disulfide bonds, or directly attaching disulfide-containing molecules.Functionalization of a MIL-53(Al) analogue's pores via disulfide bond formation for creating redox-responsive materials. nih.govresearchgate.net

The dynamic nature of the disulfide bond makes it an ideal functional group for designing self-healing materials and supramolecular assemblies. nih.gov Self-healing is primarily achieved through disulfide exchange reactions, where the S-S bonds can break and reform, allowing a material to repair itself after being damaged. nih.govacs.org This process can often be triggered or accelerated by external stimuli like heat or UV light. mdpi.com

This principle has been successfully applied to create self-healing properties in various covalently cross-linked polymers and elastomers. nih.govacs.org For example, introducing disulfide groups into an acrylate (B77674) network or a silicone elastomer allows for the renewal of cross-links across damaged surfaces upon heating, leading to a high recovery of mechanical properties. mdpi.combohrium.comnih.gov In some systems, the introduction of disulfide bonds has been shown to significantly lower the activation energy required for the polymer network to exchange, promoting more efficient self-healing. mdpi.com A high healing efficiency of 86.92% was achieved in one study after heating the material at 100°C for 20 hours. mdpi.com

The incorporation of a biochemically significant molecule like this compound into such a polymer network could lead to advanced multifunctional materials. The disulfide portion would confer self-healing capabilities, while the large Coenzyme A residues could participate in specific non-covalent interactions, guiding the formation of complex supramolecular structures or providing sites for biological recognition.

Table 2: Research Findings on Disulfide-Based Self-Healing Materials
Material TypeHealing StimulusKey Finding / Healing EfficiencyReference
Disulfide-containing Acrylate NetworksHeatAchieved repair percentages of 95% in shorter times through composition optimization. bohrium.com
Bis-dynamic Covalent Polymer Network (Vinylogous Urethane and Disulfide)Heat (100°C for 20h)The introduction of disulfide bonds reduced the activation energy for exchange from 94 kJ/mol to 51 kJ/mol, achieving a healing efficiency of 86.92%. mdpi.com
Disulfide-Linked Silicone ElastomersHeat (150°C for 2h) or UV light (30 min)Demonstrated self-healing efficiency of >70% and could be used as a reversible adhesive. mdpi.comnih.gov
Covalently Cross-linked RubberModerate Temperature (60°C)Autonomous healing led to a full recovery of mechanical properties through disulfide exchange. acs.org

Nanomaterials offer significant advantages for chemical sensing due to their high surface-to-volume ratio and unique electronic and optical properties. mdpi.com While nanomaterials constructed directly from this compound are not common, nanomaterials are frequently used to create highly sensitive sensors for its reduced counterpart, Coenzyme A (CoA), which exists in equilibrium with this compound in biological systems. mdpi.com

One innovative example is a CoA-responsive nanogel-coated electrochemical sensor designed for osteoarthritis detection. mdpi.com In this system, a nanogel made of polyallylamine-manganese oxide-polymer dots is coated onto an electrode. The presence of CoA triggers a redox reaction, reducing the MnO₂ in the nanogel to Mn²⁺. This chemical change alters the electroconductivity of the nanogel, providing a measurable signal that correlates with the CoA concentration. mdpi.com This approach demonstrates how a nanomaterial can be engineered to be specifically responsive to the CoA/CoADP redox state.

Another approach utilized a CoA-silver coordination complex to amplify the signal in an electrochemiluminescence (ECL) sensor. nih.gov The in-situ formation of the CoA-Ag complex was found to accelerate electron transfer and enhance the ECL intensity of quantum dots, enabling sensitive detection of CoA. nih.gov These examples underscore the potential for designing this compound-responsive nanomaterials where the cleavage of the disulfide bond by an analyte could trigger a change in the material's optical or electrical properties.

Analytical Chemistry Applications of this compound

In analytical chemistry, this compound can be utilized as a specific reagent or substrate in assays, particularly those involving electrochemical detection methods.

This compound serves as a crucial reagent in enzymatic assays, particularly for studying enzymes that maintain redox homeostasis. In certain organisms, such as the human pathogen Staphylococcus aureus, the primary low-molecular-weight thiol redox system is based on CoA and this compound, not glutathione. nih.govsigmaaldrich.com This system is maintained by the enzyme Coenzyme A disulfide reductase (CoADR), which specifically catalyzes the NADPH-dependent reduction of this compound to CoA. nih.govresearchgate.net

In this context, this compound is the specific substrate for CoADR. An assay to measure CoADR activity would use this compound as a reagent and monitor its reduction by tracking the consumption of NADPH (measured by a decrease in absorbance at 340 nm). acs.org The high specificity of the enzyme for this compound makes this a precise analytical tool. Steady-state kinetic analysis of CoADR from S. aureus revealed a Kₘ for this compound of 11 µM, indicating a high affinity of the enzyme for its disulfide substrate. nih.govresearchgate.net This specificity allows this compound to be used as a chemical probe to identify and characterize CoADR activity in biological samples.

Electrochemical sensors provide a highly sensitive and reliable platform for detecting biomolecules. mdpi.com Sensors have been developed that are responsive to the CoA/CoADP redox state, typically by detecting the thiol form, CoA. mdpi.com A nanogel-coated sensor was fabricated to detect CoA levels in different genetic models of osteoarthritis. The sensor's resistance changes upon exposure to CoA due to the redox reaction with embedded manganese oxide. mdpi.com

The performance of this sensor demonstrates its ability to distinguish between different biological states based on their CoA levels. The resistance of the sensor increased with longer incubation times and varied depending on the genetic model, reflecting different concentrations of CoA. mdpi.com Such a sensor, while directly measuring CoA, is inherently monitoring the CoA/CoADP balance, a critical indicator of cellular redox status. nih.gov

Table 3: Performance of a CoA-Responsive Nanogel Electrochemical Sensor
Genetic ModelIncubation TimeMeasured Resistance (MΩ)Reference
Control (no treatment)0 h1.63 mdpi.com
Wild Type (WT)12 h2.11 mdpi.com
24 h2.27 mdpi.com
NudT7 Knockout (N7KO)12 h2.40 mdpi.com
24 h2.59 mdpi.com
Acot12 Knockout (A12KO)12 h2.68 mdpi.com
24 h2.92 mdpi.com

Role of this compound in Synthetic Methodologies and Reagent Design

Coenzyme A (CoA), a molecule containing a 3',5'-adenosine diphosphate (B83284) (this compound) moiety, is a pivotal player not only in cellular metabolism but also in the realm of advanced chemical synthesis. wikipedia.org While its natural role as an acyl group carrier is well-established, its application in synthetic methodologies and reagent design has expanded to leverage its unique chemical properties for creating complex molecules and probing biochemical pathways. researchgate.netacs.org The inherent reactivity of its thioester bond and the specific recognition of its structure by enzymes make it a versatile tool in both biocatalysis and chemical synthesis. acs.orgjenabioscience.com

The direct chemical manipulation of Coenzyme A presents significant challenges due to its intricate and sensitive structure, which includes multiple functional groups and a susceptibility to acidic and basic conditions. researchgate.net Its high polarity, stemming from the three phosphate (B84403) groups, also renders it insoluble in many organic solvents, further complicating its use in traditional organic synthesis. researchgate.net Consequently, much of the synthetic application of CoA and its derivatives relies on chemoenzymatic and biocatalytic approaches, which take advantage of the specificity of enzymes to perform reactions under mild, aqueous conditions. acs.org

A primary strategy in utilizing CoA in synthesis is through the formation of acyl-CoA thioesters. wikipedia.org These high-energy molecules serve as activated intermediates for a wide array of enzymatic and chemical transformations. acs.org The synthesis of these thioesters can be achieved through various methods, each with its own advantages and applications.

Key Synthetic Approaches for Acyl-CoA Thioesters:

Method Description Key Features Reference(s)
Chemical Acylation Direct acylation of the CoA thiol group using activated carboxylic acids (e.g., acid chlorides, N-hydroxysuccinimide esters, imidazolides).Allows for a wide range of acyl groups to be attached. Often hampered by the low solubility of CoA in organic solvents and potential side reactions. researchgate.netresearchgate.net
Enzymatic Synthesis Use of enzymes such as acyl-CoA synthetases or ligases to catalyze the formation of the thioester bond from a carboxylic acid and CoA, typically driven by ATP hydrolysis.High specificity for the acyl group, mild reaction conditions, and environmentally friendly. Can be limited by enzyme availability and substrate scope. acs.orgnih.gov
Chemoenzymatic Synthesis A combination of chemical synthesis to create precursors and enzymatic steps to complete the CoA or acyl-CoA synthesis.Overcomes some of the limitations of purely chemical or enzymatic routes. Allows for the creation of unnatural CoA analogs. researchgate.netacs.org

The design of CoA-based reagents often involves modifying the natural structure to create analogs with specific properties. These analogs can act as probes to study enzyme mechanisms, as inhibitors for therapeutic purposes, or as building blocks for more complex molecular architectures. researchgate.netacs.org

Examples of Coenzyme A Analogs and Their Applications in Reagent Design:

Analog Type Structural Modification Application Reference(s)
Thioester Mimetics Replacement of the sulfur atom with other atoms (e.g., CH2 in dethiaacetyl-CoA) or reversal of the thioester linkage.Used as enzyme inhibitors and mechanistic probes to study the role of the thioester bond in catalysis. acs.org
Amine Analogs ("Amino-CoA") Replacement of the terminal thiol group with an amine.Allows for the formation of more stable amide bonds instead of thioesters, useful for creating stable enzyme inhibitors or for peptide synthesis. researchgate.net
Desulfo-CoA Complete removal of the sulfur atom.Serves as a control in studying reactions involving the thiol group and as a precursor for other analogs. acs.org
Labeled Analogs Incorporation of isotopic labels (e.g., ¹³C, ¹⁵N) or reporter groups (e.g., fluorescent tags).Enables the tracking and quantification of CoA and its derivatives in complex biological systems and for high-throughput screening. google.com

Detailed Research Findings:

Recent research has focused on expanding the toolkit of CoA-based synthetic methodologies. For instance, biocatalytic systems using microbial aromatic acid CoA ligases have been developed for the rapid and efficient synthesis of aromatic acid CoA thioesters. nih.gov These products are valuable precursors for the synthesis of natural products and for engineering metabolic pathways. The process demonstrates high conversion rates (>90%) in short reaction times, a significant improvement over previous methods. nih.gov

Furthermore, chemoenzymatic strategies have been refined to produce not only natural CoA but also thiophosphate analogs. nih.gov By employing a cascade of enzymes such as pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase, researchers can synthesize CoA derivatives with modified pyrophosphate bridges. nih.gov These analogs exhibit altered stability and lipophilicity, making them useful for studying enzymatic pyrophosphate hydrolysis and for potential therapeutic applications. nih.gov

In the realm of reagent design, one-step transamidation reactions catalyzed by boric acid in water have been developed to transform CoA into various analogs. acs.org This method provides rapid access to compounds that can be used to study enzymes involved in polyketide and fatty acid synthesis. acs.org The ability to replace the reactive thioester with a more stable amide linkage has been instrumental in creating probes for these enzymatic processes. acs.org

The following table summarizes key research findings on the synthesis and application of specific CoA derivatives:

CoA Derivative Synthetic Method Key Finding/Application Yield/Efficiency Reference(s)
Hydroxycinnamoyl-CoA Thioesters Biocatalytic (using L9 ligase)Rapid synthesis of precursors for lignin (B12514952) engineering.>90% conversion within 1 hour nih.gov
CoA Thiophosphate Analogs Chemoenzymatic (using E. coli enzymes)Creation of analogs with modified pyrophosphate bridges for studying CoA degradation.Not specified nih.gov
Amino-CoA Chemical elaboration of enzymatically synthesized precursorUsed for acylation with amino acids to create stable amide analogs for studying enzyme mechanisms.Not specified researchgate.net
p-Coumaroyl CoA Amide Chemical synthesis from amino-CoA and p-coumaric acid NHS esterCreation of a stable mimic of an acyl-CoA intermediate.Not specified acs.org

Advanced Analytical Methodologies for Coadp Detection and Quantification in Research Matrices

Chromatographic Separations (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), form the foundation for the separation of CoADP from other cellular components. Reversed-phase (RP) HPLC is the most common modality used for the analysis of Coenzyme A (CoA) and its derivatives, including this compound. nih.gov These methods leverage hydrophobic interactions between the analyte and a non-polar stationary phase. nih.gov

Separation is typically achieved on C18 columns, which provide excellent resolving power for these polar molecules. nih.gov The mobile phases usually consist of aqueous buffers (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to effectively separate a wide range of CoA compounds within a single analytical run. nih.gov To enhance the retention of highly polar analytes like this compound on reversed-phase columns, ion-pairing reagents may be added to the mobile phase. mdpi.comdntb.gov.ua These reagents form neutral ion pairs with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.

Detection for HPLC analysis of this compound is commonly performed using UV spectrophotometry, with the detection wavelength typically set between 254 nm and 260 nm to capture the absorbance of the adenine (B156593) moiety in the molecule. nih.gov While robust, HPLC-UV methods may lack the sensitivity required for detecting very low endogenous concentrations of this compound. For this, coupling liquid chromatography to mass spectrometry (LC-MS) is the preferred approach, offering significantly higher sensitivity and specificity. nih.govnih.gov

Table 1: Example HPLC Parameters for Coenzyme A Compound Analysis This table presents typical, generalized conditions and not specific results for this compound from a single study.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Spherisorb ODS II, 5 µm) nih.gov
Mobile Phase AAqueous Buffer (e.g., 220 mM Potassium Phosphate, pH 4.0) nih.gov
Mobile Phase BMethanol or Acetonitrile nih.govnih.gov
Elution ModeGradient nih.gov
DetectionUV Absorbance at 254-260 nm nih.gov

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry has become the state-of-the-art technique for the definitive identification and absolute quantification of this compound due to its unparalleled sensitivity and selectivity. mdpi.com When coupled with liquid chromatography (LC-MS/MS), it allows for the measurement of this compound and other CoA derivatives at concentrations in the nanomolar to sub-nanomolar range. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for this application. In this technique, the this compound molecule is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process provides a structural fingerprint of the molecule, ensuring highly confident identification.

CoA and its derivatives exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a mass loss of 507 Da. researchgate.netnih.gov Another characteristic product ion is the adenosine (B11128) 3',5'-diphosphate fragment itself, observed at a mass-to-charge ratio (m/z) of 428. researchgate.netnih.gov These predictable fragmentation pathways are utilized to develop highly specific Multiple Reaction Monitoring (MRM) methods for quantification. nih.gov In an MRM experiment, the mass spectrometer is set to specifically monitor the transition from a defined precursor ion to a specific product ion, minimizing background noise and maximizing sensitivity.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which can further confirm the elemental composition of this compound and distinguish it from other molecules with similar nominal masses. mdpi.com

Table 2: Representative MS/MS Parameters for this compound Analysis Parameters are derived from the known molecular weight of this compound (~1533.3 Da) and common fragmentation patterns of CoA compounds.

ParameterValue/DescriptionReference
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mdpi.comnih.gov
Precursor Ion [M+H]⁺ (example)~1534.3 m/z researchgate.netnih.gov
Characteristic Product Ion 1Precursor Ion - 507 Da (Neutral Loss) researchgate.netnih.gov
Characteristic Product Ion 2428 m/z (Adenosine 3',5'-diphosphate fragment) researchgate.netnih.gov
Limit of Detection (LOD)nM to sub-nM range nih.govnih.gov

Capillary Electrophoresis (CE) and Microfluidic Platforms

Capillary electrophoresis offers an alternative separation technique to HPLC. CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. This technique provides high separation efficiency and requires only very small sample volumes. CE has been successfully applied to the separation and quantification of short-chain CoA compounds. dntb.gov.ua Coupling CE to mass spectrometry (CE-MS) combines the high-efficiency separation of CE with the sensitive and specific detection of MS, creating a powerful analytical tool. asdlib.orgchromatographytoday.com

More recently, microfluidic platforms, also known as "lab-on-a-chip" systems, have emerged for the analysis of thiols and related compounds. nih.govcnpem.br These devices integrate multiple analytical steps, such as sample handling, separation, and detection, onto a single small chip. nih.gov This miniaturization reduces reagent consumption, analysis time, and sample volume. stanford.edu For thiol analysis, microchip-based systems often incorporate electrochemical detection, using microelectrodes to measure the current produced by the oxidation of the thiol group. nih.govnih.gov This approach has demonstrated very low limits of detection, in the range of 0.05 µM for some thiols. nih.gov While direct application to the disulfide this compound would require an initial reduction step, these platforms represent a promising direction for high-throughput and point-of-care analysis of thiol-disulfide systems.

Advanced Spectrophotometric and Fluorometric Methods

While direct spectrophotometric measurement of this compound is challenging, methods targeting its reduced counterpart, Coenzyme A (CoA-SH), are well-established and can be used to infer this compound levels. The adenine ring in the CoA molecule allows for direct UV spectrophotometric detection around 258 nm. nih.gov A method for determining CoASH in this manner showed a linear response from 1.0 × 10⁻⁶ to 1.0 × 10⁻⁴ M, with a calculated limit of detection of 7.3 × 10⁻⁷ M. nih.gov

For enhanced sensitivity, fluorometric methods are employed. These assays typically involve a chemical reaction that generates a fluorescent product. Since this compound lacks a free thiol group, these methods require a preliminary reduction step to convert this compound to CoA-SH. The total CoA-SH concentration can then be measured, and the this compound level can be determined by subtracting the amount of initially present CoA-SH (measured in a non-reduced sample).

Common fluorogenic probes for thiols include maleimide (B117702) derivatives like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). researchgate.net CPM is essentially non-fluorescent until it reacts with a thiol group, forming a highly fluorescent adduct. researchgate.net Another approach involves enzymatic assays where the production of CoA-SH or a subsequent product like H₂O₂ is coupled to a reaction that generates a fluorescent or colored product. sigmaaldrich.comabcam.com For example, a commercially available kit measures CoA by converting it to acyl-CoA, which is then oxidized to produce H₂O₂. The H₂O₂ reacts with a probe to generate a fluorescent product with excitation and emission wavelengths of approximately 535 nm and 587-589 nm, respectively. abcam.comelabscience.com Such fluorometric assays can achieve detection limits in the low micromolar range. sigmaaldrich.com

Table 3: Comparison of Spectrophotometric and Fluorometric Methods for CoA/Thiol Detection

MethodPrincipleWavelength (nm)Detection LimitReference
UV SpectrophotometryDirect absorbance of adenine ring~258 nm (Absorbance)~0.73 µM nih.gov
Fluorometry (CPM)Derivatization of free thiolEx: ~405 / Em: ~530Low µM range researchgate.net
Fluorometry (Enzymatic)Coupled reaction with fluorescent probeEx: ~535 / Em: ~587~3 µM sigmaaldrich.comabcam.com

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive analysis of this compound in complex mixtures. chromatographytoday.comsaspublishers.comnih.gov The term itself, coined in 1980, describes the powerful combination of technologies to solve complex analytical problems. chromatographytoday.com As discussed in previous sections, LC-MS and CE-MS are prime examples of hyphenated techniques that have revolutionized the analysis of biomolecules. saspublishers.comspringernature.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique for this compound analysis. nih.govnih.gov LC provides the physical separation of this compound from a multitude of other cellular metabolites, reducing matrix effects and preventing isobaric interference. saspublishers.com The MS/MS detector then provides highly selective and sensitive detection, enabling confident identification based on molecular mass and fragmentation patterns, as well as precise quantification. mdpi.com

The combination of multiple separation dimensions, such as in two-dimensional liquid chromatography (2D-LC) coupled to MS, can provide even greater resolving power for extremely complex samples. In this approach, a sample fraction from the first chromatographic separation is subjected to a second, orthogonal separation before entering the mass spectrometer. While not yet commonly reported specifically for this compound, this strategy holds potential for in-depth metabolomic studies where this compound is one of many targets. The synergy achieved through hyphenation provides analytical capabilities far exceeding those of the individual constituent techniques, making it indispensable for modern biochemical research. chromatographytoday.com

Emerging Research Frontiers and Future Directions for Coadp

Interdisciplinary Research Avenues

The study of Coenzyme A disulfide is expanding beyond classical biochemistry into numerous interdisciplinary fields, driven by its fundamental role in cellular homeostasis and disease.

Medicine and Pharmacology: Abnormal CoA biosynthesis and homeostasis are linked to several human diseases, including cancer, diabetes, cardiovascular disease, and neurodegenerative disorders. nih.govimrpress.com The mixed disulfide of CoA and glutathione (CoASSG) has been identified as a renal vasoconstrictor and can stimulate the proliferation of vascular smooth muscle cells. nih.gov Furthermore, in pathogens like Staphylococcus aureus, which lack the common glutathione-based redox system, the CoA/CoASSCoA system and its dedicated enzyme, Coenzyme A disulfide reductase (CoADR), are crucial for survival and maintaining a reducing intracellular environment. proteopedia.org This makes CoADR a promising target for the design of selective inhibitors that could function as novel anti-staphylococcal agents. proteopedia.org

Microbiology and Environmental Science: CoADR enzymes are broadly distributed across bacterial and archaeal kingdoms, suggesting a widespread significance for the CoASH/CoASSCoA redox system in prokaryotic homeostasis. nih.gov The discovery and characterization of CoADR in hyperthermophilic archaea like Pyrococcus horikoshii highlight the role of CoA in maintaining a reducing environment even under extreme temperatures and high metal concentrations. proteopedia.orgnih.gov This opens up research into the adaptation mechanisms of extremophiles and potential biotechnological applications of their unique enzymes.

Redox Biology and Cell Signaling: A pivotal area of emerging research is "protein CoAlation," the reversible formation of mixed disulfides between CoA and cysteine residues on proteins. wikipedia.orgucl.ac.uk This post-translational modification acts as a protective mechanism, preventing the irreversible oxidation of protein thiols during oxidative or metabolic stress, similar to the well-studied process of S-glutathionylation. wikipedia.org Protein CoAlation has been shown to inhibit the catalytic activity of various proteins involved in metabolism and stress response. wikipedia.org This discovery positions CoASSCoA as a key player in redox signaling and cellular regulation.

Table 1: Interdisciplinary Research Areas for Coenzyme A Disulfide
FieldKey Focus AreaAssociated Organisms/SystemsPotential Application
Medicine/PharmacologyRole in human pathologies (cancer, cardiovascular disease)Mammalian cellsDisease diagnosis and treatment
Infectious DiseaseTargeting the CoADR enzyme for antimicrobial developmentStaphylococcus aureusDevelopment of new antibiotics
MicrobiologyRedox homeostasis in prokaryotes and extremophilesBacteria (e.g., E. coli) and Archaea (e.g., Pyrococcus)Understanding microbial survival and stress response
Redox BiologyProtein CoAlation as a post-translational modificationMammalian and bacterial cellsElucidating novel cell signaling pathways

Challenges and Opportunities in CoADP Research

Despite growing interest, research into Coenzyme A disulfide faces several challenges that also represent significant opportunities for scientific advancement.

A primary challenge is the incomplete understanding of the molecular mechanisms governing protein CoAlation and deCoAlation. portlandpress.com While non-enzymatic CoAlation can occur, it is highly likely that specific enzymes facilitate this process in vivo, analogous to glutathione transferases in glutathionylation. nih.govportlandpress.com The identification of these putative "CoA transferases" and the enzymes responsible for deCoAlation remains a critical goal. portlandpress.com Similarly, while CoADR is well-characterized in bacteria, the equivalent eukaryotic enzyme for reducing CoASSCoA has yet to be identified. nih.gov

The lack of specific and robust research tools has also hampered progress. ucl.ac.uk Developing new methodologies for the proteome-wide analysis and identification of CoAlated proteins under various physiological and stress conditions is essential for fully understanding the scope of this regulatory mechanism. ucl.ac.uk

These challenges present clear opportunities:

Discovery of Novel Enzymes: Identifying and characterizing the enzymes involved in the CoAlation/deCoAlation cycle and the eukaryotic CoASSCoA reductase will provide new insights into cellular redox control.

Development of New Therapeutics: Targeting the unique CoADR enzyme in pathogens like S. aureus offers a promising strategy for developing novel antibiotics with high specificity. proteopedia.org

Creation of Research Tools: The design of specific probes and antibodies to detect CoAlated proteins would significantly accelerate research in this area.

Sustainable Chemistry and Environmental Applications

The principles of sustainable chemistry are beginning to be applied to the synthesis of CoA, which has implications for the study and production of Coenzyme A disulfide. Traditional chemical methods for producing CoA precursors often rely on harsh, toxic, and environmentally unfriendly reducing agents. acs.org

Recent research has demonstrated a more sustainable chemo-enzymatic cascade for CoA synthesis. acs.org This approach utilizes enzymes like glutathione reductase and phosphite dehydrogenase, employing phosphite as an electron donor to reduce pantethine (a precursor to CoA) via a glutathione-mediated thiol-disulfide exchange. acs.org This in vitro biotransformation platform avoids the use of toxic chemicals and reduces solvent waste associated with microbial fermentation and purification processes. acs.org Such sustainable synthesis methods can facilitate the production of CoA and its derivatives, including CoASSCoA, for research and potential industrial applications.

From an environmental perspective, the study of CoADR in extremophilic organisms that thrive in high-temperature and metal-rich environments could offer novel biocatalysts for industrial processes or bioremediation. proteopedia.org These robust enzymes are stable under harsh conditions, a desirable trait for various biotechnological applications. proteopedia.org

Advanced Functional Material Design with this compound

While the direct application of Coenzyme A disulfide in the design of advanced functional materials is a nascent field, its inherent redox properties suggest potential avenues for exploration. The reversible disulfide bond is a key feature used in the design of "smart" biomaterials, such as drug delivery systems that release their payload in response to the reducing environment inside a cell.

The understanding of the CoASH/CoASSCoA redox couple and the enzymes that regulate it can inform the design of novel biomimetic materials. For instance, research into inhibitors for CoADR has led to the development of Coenzyme A-mimetics containing α,β-unsaturated sulfone and carboxyl moieties that act as irreversible inhibitors. nih.gov This work, focused on disrupting redox homeostasis in bacteria, represents a form of functional material design at the molecular level, creating specific agents to interact with and modulate a biological system. nih.gov

Future research could explore incorporating the CoA/CoASSCoA system into biosensors to detect oxidative stress or designing redox-responsive hydrogels and nanoparticles. The specificity of the CoADR enzyme for its substrate could be leveraged to create highly selective triggers for such materials.

Table 2: Summary of Future Directions in Coenzyme A Disulfide Research
Research AreaKey ObjectivePotential Outcome
Enzyme DiscoveryIdentify eukaryotic CoASSCoA reductase and CoAlation/deCoAlation enzymes.New understanding of redox regulation in higher organisms.
Therapeutic DevelopmentDesign selective inhibitors for bacterial CoADR.Novel class of antibiotics against pathogens like S. aureus.
Sustainable SynthesisOptimize chemo-enzymatic production of CoA and its derivatives.Greener, more efficient production for research and industry.
BiomaterialsExplore CoASSCoA in redox-responsive materials and biosensors.Development of smart materials for drug delivery and diagnostics.

Q & A

Q. What experimental methodologies are recommended for determining CoADP's stability constants in aqueous solutions?

Stability constants for this compound can be measured using potentiometric titrations or spectrophotometric methods under controlled ionic strength (e.g., 0.10 M) and temperature (e.g., 25°C). Adjustments for counterion effects (e.g., Na⁺/K⁺ interactions) are critical, as these influence ligand-metal binding affinity. For example, studies report this compound stability constants ranging from 3.44 to 2.32 after standardization . Methodological rigor includes using tetraalkylammonium media (e.g., Me₄N⁺) to minimize ionic interference .

Q. How does ionic strength impact the thermodynamic stability of this compound in biochemical systems?

Ionic strength directly affects activity coefficients of ions, altering apparent stability constants. Researchers must standardize conditions (e.g., 0.10 M ionic strength) to enable cross-study comparisons. For instance, this compound’s stability constant varies by >1 log unit across studies without standardized ionic conditions, complicating reproducibility .

Q. What are the primary challenges in synthesizing this compound for reproducible experimental studies?

Synthesis requires strict control of pH, ligand-to-metal ratios, and exclusion of competing ions (e.g., Mg²⁺). Purity can be validated via UV-Vis spectroscopy (e.g., characteristic absorption peaks for Co²⁺-ADP complexes) or mass spectrometry . Contamination by hydrolysis products (e.g., free ADP) is a common pitfall .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic parameters for this compound across different studies?

Systematic validation involves:

  • Replicating experiments under identical conditions (ionic strength, temperature, counterions).
  • Cross-referencing with analogous complexes (e.g., MnADP vs. This compound) to identify methodological biases. For example, MnAMP-5 and CoAMP-5 stability constants differ by 0.19 log units due to metal-specific binding behaviors .
  • Applying multivariate regression to isolate confounding variables (e.g., buffer composition) .

Q. What computational approaches can predict this compound’s behavior in dynamic biochemical environments?

Density Functional Theory (DFT) simulations model Co²⁺-ADP binding energetics, while molecular dynamics (MD) track conformational changes under varying pH or ionic conditions. These methods help reconcile experimental data with theoretical predictions, particularly for transient intermediate states .

Q. How do competing ligands (e.g., ATP vs. ADP) influence this compound’s stability in vivo?

Competitive binding assays using isothermal titration calorimetry (ITC) or fluorescence quenching quantify ligand preference. For example, Co²⁺ shows higher affinity for ATP than ADP due to additional phosphate group interactions, which can be parameterized via binding free energy calculations .

Q. What strategies optimize experimental designs for studying this compound in mixed-metal systems?

  • Use chelex-treated buffers to remove contaminating metal ions.
  • Employ selective ion electrodes to monitor free Co²⁺ concentrations.
  • Design factorial experiments to test interactions between this compound and other metal-ligand complexes (e.g., Zn²⁺-ADP) .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve contradictions in this compound’s stability constants reported by different groups?

  • Conduct meta-analyses to identify outliers (e.g., 77P’s high value for CoHAMP-5 vs. consensus values ).
  • Validate methods via round-robin studies across labs, ensuring standardized protocols (e.g., ionic strength calibration) .

Q. What statistical frameworks are suitable for analyzing this compound’s kinetic data in enzyme inhibition studies?

Non-linear regression models (e.g., Michaelis-Menten with competitive inhibition terms) fit time-resolved spectroscopic data. Bootstrap resampling assesses parameter uncertainty, particularly for low-affinity binding events .

Reproducibility and Best Practices

Q. What archival practices ensure long-term reproducibility of this compound research?

  • Document synthesis protocols, including exact buffer compositions and instrument calibration details.
  • Publish raw datasets (e.g., titration curves, spectral scans) in repositories like Zenodo or Dryad.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers mitigate biases in this compound studies caused by instrument sensitivity limits?

  • Use standard reference materials (e.g., NIST-traceable pH standards) for calibration.
  • Validate low-concentration measurements via signal-averaging techniques or alternative methods (e.g., ICP-MS for Co²⁺ quantification) .

Comparative and Theoretical Studies

Q. What insights emerge from comparing this compound with other transition metal-ADP complexes (e.g., NiADP, FeADP)?

Stability trends correlate with metal ion electronegativity and coordination geometry. For example, Co²⁺ forms more stable ADP complexes than Mn²⁺ due to its higher charge density, but less stable than Ni²⁺ due to latter’s preferred octahedral coordination .

Q. How does this compound’s stability inform its role in metalloenzyme catalysis?

this compound’s moderate stability allows reversible metal-ligand binding, a prerequisite for enzymatic cofactor function. Comparative studies with MgADP (a common enzymatic cofactor) highlight Co²⁺’s potential as a mechanistic probe in ATP-dependent enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.